

Spectroscopic Data of Schleicheol 2: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Schleicheol 2

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This technical guide provides a detailed overview of the spectroscopic data for **Schleicheol 2**, a naturally occurring sterol. Due to the limited public availability of the raw spectral data, this document focuses on presenting the known structural information and the general experimental workflows involved in its characterization. The primary source for the isolation and structural elucidation of **Schleicheol 2** is a study by Pettit et al., published in the Journal of Natural Products in 2000.

Chemical Structure and Origin

Schleicheol 2 is a sterol with the molecular formula $C_{30}H_{52}O_2$. It was first isolated from the bark and stem of the teak forest medicinal tree, *Schleichera oleosa*. The IUPAC name for **Schleicheol 2** is (3 β ,7 α)-7-methoxy-stigmast-5-en-3-ol.

Figure 1: Chemical Structure of **Schleicheol 2** (A 2D representation of the chemical structure of **Schleicheol 2** would be presented here.)

Spectroscopic Data Summary

While the complete raw 1H NMR, ^{13}C NMR, and Mass Spectrometry (MS) data from the original publication by Pettit et al. are not publicly accessible, this section would typically present the detailed spectral assignments in tabular format. The tables would include chemical shifts (δ),

coupling constants (J), and mass-to-charge ratios (m/z) that are crucial for structural verification and comparison.

Table 1: ^1H NMR Spectroscopic Data of Schleicheol 2

(This table would ideally contain columns for Proton Assignment, Chemical Shift (δ) in ppm, Multiplicity (e.g., s, d, t, m), and Coupling Constant (J) in Hz. The data would be referenced from the primary literature.)

Data not publicly available.

Table 2: ^{13}C NMR Spectroscopic Data of Schleicheol 2

(This table would list the Carbon Assignment and the corresponding Chemical Shift (δ) in ppm for each carbon atom in the **Schleicheol 2** molecule.)

Data not publicly available.

Table 3: Mass Spectrometry Data of Schleicheol 2

(This table would present the key mass spectrometry data, including the ionization method (e.g., HRESIMS) and the observed mass-to-charge ratios (m/z) for the molecular ion and significant fragments.)

Data not publicly available.

Experimental Protocols

The detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data validation. The following outlines the general procedures that would have been employed for the characterization of **Schleicheol 2**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** High-field NMR spectrometers, such as 300 or 500 MHz instruments, would have been used to acquire ^1H and ^{13}C NMR spectra.
- **Sample Preparation:** A purified sample of **Schleicheol 2** would be dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD).

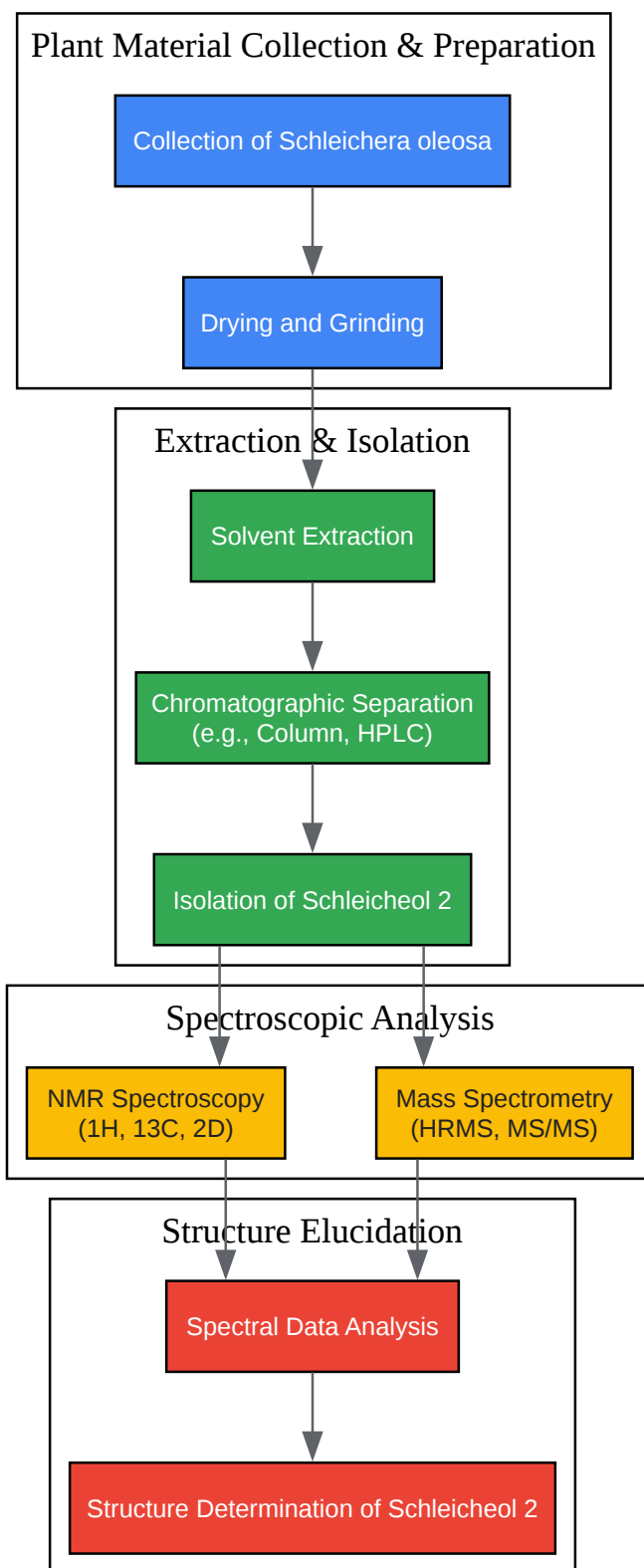
- Data Acquisition:
 - ^1H NMR: Standard pulse sequences would be used to obtain the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
 - ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra would be acquired to determine the chemical shifts of all carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) might have been used to differentiate between CH, CH_2 , and CH_3 groups.
 - 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, likely an Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) instrument, would have been used.
- Sample Introduction: The sample would be introduced into the mass spectrometer, either directly via an infusion pump or coupled to a chromatographic system like HPLC.
- Data Acquisition: High-resolution mass spectra (HRMS) would be recorded to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition. Tandem MS (MS/MS) experiments could be performed to obtain fragmentation patterns, providing further structural information.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Schleicheol 2**.



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Caption: Workflow for the isolation and structural elucidation of **Schleicheol 2**.

This guide highlights the key spectroscopic techniques and methodologies integral to the characterization of novel natural products. While the specific data for **Schleicheol 2** remains within the confines of the original publication, the outlined procedures and the general workflow provide a solid framework for researchers in the field of natural product chemistry and drug discovery. For definitive quantitative data, direct reference to the primary literature is essential.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com